BenchChemオンラインストアへようこそ!

1,2-Di-O-acetyl-5-Benzoyl-3-O-Methyl-D-ribofuranose

Nucleoside Synthesis Process Chemistry Carbohydrate Chemistry

1,2-Di-O-acetyl-5-Benzoyl-3-O-Methyl-D-ribofuranose (CAS 10300-21-7) is a fully protected D-ribofuranose derivative characterized by selective acetylation at the 1- and 2-positions, benzoylation at the 5-position, and a methyl ether at the 3-position. It is classified as a purine nucleoside analog precursor and carbohydrate intermediate.

Molecular Formula C17H20O8
Molecular Weight 352.3 g/mol
Cat. No. B13838501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Di-O-acetyl-5-Benzoyl-3-O-Methyl-D-ribofuranose
Molecular FormulaC17H20O8
Molecular Weight352.3 g/mol
Structural Identifiers
SMILESCC(=O)OC1C(C(OC1OC(=O)C)C(C(=O)C2=CC=CC=C2)O)OC
InChIInChI=1S/C17H20O8/c1-9(18)23-16-15(22-3)14(25-17(16)24-10(2)19)13(21)12(20)11-7-5-4-6-8-11/h4-8,13-17,21H,1-3H3/t13?,14-,15-,16-,17?/m1/s1
InChIKeyUTVQSHZMJQVVST-CUQMJCILSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Di-O-acetyl-5-Benzoyl-3-O-Methyl-D-ribofuranose: A Protected Ribose Intermediate for Nucleoside Analog Synthesis


1,2-Di-O-acetyl-5-Benzoyl-3-O-Methyl-D-ribofuranose (CAS 10300-21-7) is a fully protected D-ribofuranose derivative characterized by selective acetylation at the 1- and 2-positions, benzoylation at the 5-position, and a methyl ether at the 3-position [1]. It is classified as a purine nucleoside analog precursor and carbohydrate intermediate . This specific protection pattern enables its primary use as a building block for the convergent synthesis of 3′-O-methylated nucleosides, which are critical components in antiviral therapeutics and mRNA cap analogs for vaccine production [2]. The compound is commercially available from specialized research chemical suppliers with a reported purity of ≥98% .

Why Standard Ribose Donors Cannot Replace 1,2-Di-O-acetyl-5-Benzoyl-3-O-Methyl-D-ribofuranose in 3′-O-Methyl Nucleoside Synthesis


Generic acetyl- or benzoyl-protected ribofuranose derivatives (e.g., 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose) are unsuitable for the direct synthesis of 3′-O-alkylated nucleosides due to the requirement for regiospecific protection. The target compound is uniquely pre-configured with orthogonal protecting groups: the 3-O-methyl group is permanently installed, while the 1- and 2-O-acetyl groups and the 5-O-benzoyl group allow for sequential, chemoselective deprotection and subsequent glycosylation [1]. This pre-installed 3′-O-methyl modification is essential, as 3′-O-alkylated nucleosides act as chain terminators with antiviral activity and are key components of cap analogs for mRNA vaccines [1]. Using a non-methylated or differently protected ribose donor would necessitate additional, low-yielding steps for selective 3′-O-alkylation and often results in the formation of unwanted 2′-O-alkylated isomers, which are inactive or disruptive [2].

Quantitative Evidence for Differentiating 1,2-Di-O-acetyl-5-Benzoyl-3-O-Methyl-D-ribofuranose from Alternative Ribose Donors


Scalable Synthesis: Demonstrated Large-Scale Production with 30% Overall Yield in 7 Steps

A 2023 study in Carbohydrate Research established a robust, large-scale synthetic route for 1,2-di-O-acetyl-5-O-benzoyl-3-O-methyl-D-ribofuranose, achieving a 30% overall yield over 7 steps from the commercially available starting material 1,2:5,6-di-O-isopropylidene-α-D-allofuranose [1]. In comparison, the synthesis of the closely related 1,2:5,6-di-O-isopropylidene-α-D-allofuranose starting material itself, when produced via a different route involving oxidation and reduction, has been reported with an overall yield of 45% over sequential reactions, but this is a less complex intermediate and not a direct comparator for the fully protected ribose derivative [2].

Nucleoside Synthesis Process Chemistry Carbohydrate Chemistry

Exclusive Production of 3′-O-Alkylated Nucleosides, Avoiding Inactive 2′-O-Isomers

The use of 1,2-di-O-acetyl-5-O-benzoyl-3-O-methyl-D-ribofuranose as a glycosyl donor in nucleoside synthesis inherently directs the formation of 3′-O-alkylated nucleosides. The 2023 study explicitly states that this protocol provides a route to the exclusive synthesis of 3′-O-alkylated nucleosides, devoid of isomeric 2′-O-alkylated products [1]. This is a critical differentiator, as alternative strategies for 3′-O-alkylation often suffer from poor regioselectivity, leading to mixtures of 2′-O- and 3′-O-alkylated products that require difficult and yield-reducing chromatographic separations. While specific quantitative ratios for 2′- vs. 3′-selectivity from alternative methods are not provided in the cited source, the class-level inference is that this protected sugar eliminates the isomer problem entirely, thereby streamlining purification and increasing the effective yield of the desired bioactive nucleoside [1].

Antiviral Nucleosides mRNA Therapeutics Regioselective Synthesis

Direct Application in Synthesizing Antiviral 3′-O-Methyl Nucleosides

The utility of this protected ribose derivative is directly demonstrated through the synthesis of 9-(3′-O-methyl-β-D-ribofuranosyl)-6-chloropurine (21) and six other nucleoside analogues in 'good yields' [1]. 3′-O-Methyl nucleosides are known to function as chain terminators of viral polymerases, representing a validated antiviral mechanism [1]. While the exact yields for each nucleoside synthesis were not quantified in the abstract, the paper reports the successful generation of a library of five novel base-modified nucleosides starting from intermediate 21, all achieved via functional group manipulations [1]. In contrast, using a non-methylated ribose donor like 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose would produce standard nucleosides lacking the crucial 3′-O-methyl modification, rendering them ineffective as chain terminators in this specific context .

Antiviral Drug Discovery Nucleoside Analogs Chain Terminators

Commercial Availability with Defined Purity for Research Use

The compound is commercially available from multiple reputable vendors specializing in research chemicals. For example, InvivoChem offers it with a purity of ≥98%, and it is also listed by MedChemExpress and TargetMol . This commercial availability with a defined purity specification provides a clear advantage over custom synthesis for research groups. While a direct head-to-head comparison with an in-house synthesis is not available, the commercial option eliminates the need for a multi-step synthesis with a 30% overall yield [1], saving significant time and resources. The listed purity (≥98%) is a critical specification for ensuring reproducible results in sensitive biological assays or in further chemical transformations .

Chemical Procurement Research Reagents Nucleoside Analogs

Defined Application Scenarios for 1,2-Di-O-acetyl-5-Benzoyl-3-O-Methyl-D-ribofuranose in Nucleoside and Oligonucleotide Synthesis


Synthesis of 3′-O-Methyl Antiviral Nucleoside Analogs

This compound is the preferred glycosyl donor for the convergent synthesis of 3′-O-methylated purine and pyrimidine nucleosides, which function as chain terminators of viral RNA polymerases [1]. Its pre-installed 3-O-methyl group and orthogonal protecting groups streamline the synthesis of antiviral candidates, avoiding the need for difficult post-glycosylation alkylation steps that often yield mixtures of regioisomers [1].

Production of Modified Cap Analogs for mRNA Vaccines and Therapeutics

The compound is explicitly cited as a key intermediate for the production of 3′-O-alkylated nucleosides used in the synthesis of cap analogs for mRNA vaccine production [1]. These modified caps are essential for enhancing mRNA stability and translation efficiency, and the exclusive access to the 3′-O-methyl isomer provided by this compound is critical for the development of potent and homogeneous cap analogs [1].

Generation of Diverse 3′-O-Alkylated Nucleoside Libraries

Researchers engaged in structure-activity relationship (SAR) studies or screening campaigns for novel nucleoside therapeutics will find this compound invaluable. As demonstrated in the 2023 study, it serves as a versatile starting point for the synthesis of a library of base-modified 3′-O-methyl nucleosides via functional group manipulations of a common intermediate [1]. Its commercial availability with defined purity enables rapid, parallel synthesis of diverse analogs.

Quote Request

Request a Quote for 1,2-Di-O-acetyl-5-Benzoyl-3-O-Methyl-D-ribofuranose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.